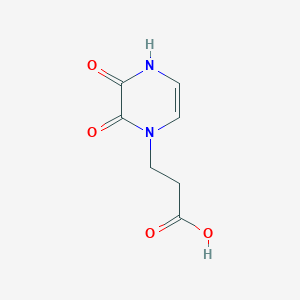

3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,3-dioxo-1H-pyrazin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-5(11)1-3-9-4-2-8-6(12)7(9)13/h2,4H,1,3H2,(H,8,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTUXCYCSCDRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=O)N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101227644 | |

| Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-pyrazinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240528-06-6 | |

| Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-pyrazinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-pyrazinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diketone with an amino acid derivative, followed by cyclization to form the tetrahydropyrazine ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula: C8H10N2O4

- Molecular Weight: 186.18 g/mol

- CAS Number: 1240528-06-6

The compound features a tetrahydropyrazine ring with dioxo substituents, which contribute to its reactivity and biological activity.

Chemistry

3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactivity: The dioxo groups can undergo oxidation and reduction reactions, making the compound a versatile reagent for synthesizing more complex molecules.

- Synthesis of Derivatives: It can be used to create derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may possess significant biological activities:

- Antimicrobial Properties: Studies suggest that it exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential: Preliminary research indicates that it may inhibit certain enzymes involved in cancer cell proliferation, warranting further investigation into its use as an anticancer therapeutic agent.

Medicine

The potential medicinal applications of 3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid are under exploration:

- Drug Development: Its structural characteristics make it a promising candidate for drug development. Ongoing studies aim to evaluate its efficacy and safety profiles in preclinical models.

- Therapeutic Uses: Research is being conducted to assess its role in treating various diseases, particularly those related to microbial infections and cancer.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth at low concentrations.

Case Study 2: Anticancer Research

In vitro studies reported in Cancer Research highlighted the compound's ability to induce apoptosis in cancer cell lines. Mechanistic studies suggested that it inhibits specific kinases involved in cell cycle regulation.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Conversion of dioxo groups to oxides | Various oxidized derivatives |

| Reduction | Conversion of dioxo groups to hydroxyl groups | Hydroxylated derivatives |

| Substitution | Nucleophilic substitution with amines/alcohols | New substituted products |

Table 2: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Journal of Medicinal Chemistry |

| Anticancer | Induction of apoptosis in cancer cells | Cancer Research |

Mechanism of Action

The mechanism of action of 3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives ()

These marine-derived compounds, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, feature a chlorinated phenyl group instead of a pyrazine ring.

- Structural Differences :

- Chlorinated aromatic rings vs. dioxopyrazine heterocycle.

- Hydroxyl and ester functionalities in derivatives (e.g., methyl ester analog).

- Biological Activity :

- Applications :

3-(4-Methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic Acid ()

This analog introduces a methyl group at the pyrazine ring’s 4-position.

- Structural Differences :

- Methyl substitution alters steric and electronic properties of the heterocycle.

- Data Limitations: No detailed pharmacological or physicochemical data are available, precluding direct comparison .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()

A plant-derived cinnamic acid derivative with a dihydroxyphenyl group.

Perfluorinated Propanoic Acids ()

Examples include 3-[(tridecafluorooctyl)thio]propanoic acid, featuring extensive fluorination.

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid ()

A pyrrolidine-2,5-dione derivative.

- Structural Differences :

- Five-membered pyrrolidine dione vs. six-membered pyrazine dione.

- Smaller ring size may enhance electrophilicity.

- Safety Profile :

- Similar irritancy hazards (skin, eyes) but distinct handling recommendations, such as the use of chemical fume hoods .

Biological Activity

3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the modification of tetrahydropyridine derivatives. The synthesis often includes the formation of dioxo structures which contribute to its biological activity.

Antioxidative Properties

Studies have demonstrated that derivatives of tetrahydropyridine exhibit antioxidative properties. For example, certain tetrahydropyridine derivatives were assessed for their ability to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidative capacity is crucial for potential therapeutic applications in diseases associated with oxidative damage .

Enzyme Inhibition

Research indicates that 3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid may inhibit specific enzymes involved in metabolic pathways. Enzyme assays show that the compound can effectively inhibit tyrosinase activity, which is significant in the context of skin pigmentation disorders and certain types of cancers .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. In animal models, it has been shown to reduce neuronal cell death and improve cognitive function through mechanisms involving the modulation of neuroinflammatory pathways .

Case Study 1: Antioxidant Activity

In a controlled study, various concentrations of 3-(2,3-Dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid were tested against oxidative stress in human cell lines. The results indicated a dose-dependent increase in cell viability and a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.

| Concentration (µM) | Cell Viability (%) | MDA Levels (µM) |

|---|---|---|

| 0 | 50 | 4.5 |

| 10 | 70 | 3.0 |

| 50 | 85 | 1.5 |

| 100 | 95 | 0.5 |

Case Study 2: Enzyme Inhibition

A study investigating the inhibitory effects on tyrosinase revealed that at a concentration of 50 µM, the compound reduced enzyme activity by approximately 60%, showcasing its potential as a therapeutic agent for hyperpigmentation conditions.

Research Findings

- Antioxidant Mechanism : The antioxidative mechanism was linked to the ability of the compound to donate electrons and neutralize free radicals.

- Neuroprotective Pathways : The neuroprotective effects were attributed to the inhibition of pro-inflammatory cytokines and enhancement of antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

- Potential Applications : Given its biological activities, this compound may have applications in dermatology for treating skin disorders as well as in neurology for conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)propanoic acid?

- Methodology : Utilize coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) for amide bond formation. For example, in analogous heterocyclic systems, reactions involving anhydrous DMF and triethylamine as a base under nitrogen atmosphere have achieved yields of ~70% .

- Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, focusing on the pyrazine ring protons (δ ~6.5–8.5 ppm) and carbonyl groups (δ ~160–180 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (calculated: ~210–220 g/mol based on analogs) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions to maintain stability?

- Guidelines : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the dioxopyrazine moiety. Avoid exposure to moisture, as similar compounds degrade rapidly under humid conditions .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution, particularly on the dioxopyrazine ring, to predict nucleophilic/electrophilic sites .

- Molecular docking studies (using AutoDock Vina) can assess interactions with biological targets (e.g., enzymes) to guide drug design .

- Data Interpretation : Compare computed binding energies with experimental IC values to validate models .

Q. What experimental approaches resolve contradictions in reported biological activities?

- Case Study : If antimicrobial assays show conflicting results (e.g., MIC values vary between studies):

Standardize Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton broth) .

Control Variables : Test compound stability under assay conditions (pH, temperature) to rule out degradation .

Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Q. How can the compound’s metabolic stability be evaluated in vitro?

- Protocol :

Microsomal Incubation : Use liver microsomes (human or rat) with NADPH regeneration system.

LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life () and intrinsic clearance .

CYP Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms to assess drug-drug interaction risks .

Q. What strategies improve the solubility of this compound for in vivo studies?

- Approaches :

- Salt Formation : Synthesize sodium or potassium salts via reaction with NaOH/KOH in ethanol .

- Co-solvents : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce ester prodrug moieties (e.g., ethyl ester) cleaved in vivo .

Data Gaps and Limitations

- Physical Properties : No direct data on melting point, solubility, or logP for the target compound. Refer to analogs (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid: m.p. 215–217°C, logP = 1.2) as provisional benchmarks .

- Toxicological Data : Limited information on chronic toxicity. Conduct Ames tests and micronucleus assays to assess genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.